molecular formula C7H11ClNO3P B6255675 [amino(phenyl)methyl]phosphonic acid hydrochloride CAS No. 42168-18-3

[amino(phenyl)methyl]phosphonic acid hydrochloride

Cat. No.: B6255675
CAS No.: 42168-18-3
M. Wt: 223.6
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Description

[Amino(phenyl)methyl]phosphonic acid hydrochloride is a chemical compound with the molecular formula C7H10NO3P·HCl It is a derivative of phosphonic acid, characterized by the presence of an amino group attached to a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [amino(phenyl)methyl]phosphonic acid hydrochloride typically involves the reaction of benzylamine with phosphorous acid and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[Amino(phenyl)methyl]phosphonic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [amino(phenyl)methyl]phosphonic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various phosphonate derivatives, which are valuable in organic synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Phosphonic acid derivatives are known to mimic the transition state of enzymatic reactions, making them effective inhibitors of enzymes such as proteases and phosphatases.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to inhibit specific enzymes makes it a promising compound for the development of therapeutic agents for diseases such as cancer and osteoporosis.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as flame retardancy and thermal stability.

Mechanism of Action

The mechanism of action of [amino(phenyl)methyl]phosphonic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, mimicking the transition state of the substrate and inhibiting the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • [Amino(phenyl)methyl]phosphonic acid
  • [Amino(phenyl)methyl]phosphonic acid ethyl ester
  • [Amino(phenyl)methyl]phosphonic acid methyl ester

Uniqueness

[Amino(phenyl)methyl]phosphonic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This property makes it more suitable for certain applications, such as in aqueous formulations and biological studies. Additionally, the presence of the amino group provides opportunities for further functionalization and derivatization, expanding its utility in various fields.

Properties

CAS No.

42168-18-3

Molecular Formula

C7H11ClNO3P

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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